2-Acetoxyisobutyryl chloride
Overview
Description
2-Acetoxyisobutyryl chloride is an organic compound with the molecular formula C₆H₉ClO₃ and a molecular weight of 164.59 g/mol . It is also known by other names such as 1-chlorocarbonyl-1-methylethyl acetate and 2-chloro-1,1-dimethyl-2-oxoethyl acetate . This compound is a colorless to light yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis .
Scientific Research Applications
2-Acetoxyisobutyryl chloride is widely used in scientific research, particularly in:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the preparation of polymers and copolymers with specific properties.
Biological Studies: It is employed in the modification of biomolecules for research purposes.
Preparation Methods
The preparation of 2-acetoxyisobutyryl chloride typically involves the esterification of isobutyric acid to form isobutyric acid ethyl ester, followed by a reaction with thionyl chloride to yield the desired product . The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 25°C to ensure optimal yield and purity . Industrial production methods often involve similar steps but on a larger scale, with additional purification processes to meet commercial standards .
Chemical Reactions Analysis
2-Acetoxyisobutyryl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-acetoxyisobutyric acid and hydrochloric acid.
Reduction: It can be reduced to 2-acetoxyisobutyraldehyde using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 2-acetoxyisobutyryl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products, which can then undergo further transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar compounds to 2-acetoxyisobutyryl chloride include:
2-Acetoxyisobutyryl bromide: Similar in structure but contains a bromine atom instead of chlorine.
2-Acetoxy-2-methylpropionyl chloride: Another acyl chloride with similar reactivity.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
(1-chloro-2-methyl-1-oxopropan-2-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-4(8)10-6(2,3)5(7)9/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTCRFLJLUNCLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193641 | |
Record name | 2-Acetoxyisobutyroyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40635-66-3 | |
Record name | 2-(Acetyloxy)-2-methylpropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40635-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetoxyisobutyroyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040635663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetoxyisobutyroyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetoxyisobutyroyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-acetoxyisobutyryl chloride interact with its target, and what are the downstream effects?
A1: this compound is primarily used for converting cis-diols to trans-chloroacetates. [, ] This transformation is particularly useful in synthesizing epoxides, important building blocks in organic chemistry. Specifically, it reacts with the diol to form a cyclic intermediate, which then decomposes to yield the trans-chloroacetate. This stereo-specificity makes it valuable in synthesizing molecules with defined stereochemistry.
Q2: What is the structural characterization of this compound?
A2: * Molecular Formula: C6H9ClO3 []* Molecular Weight: 164.592 g/mol [] * Spectroscopic Data: While the provided research papers do not include specific spectroscopic data, this compound can be characterized using techniques like NMR spectroscopy and Infrared spectroscopy.
Q3: What are the stability and material compatibility considerations for this compound?
A3: this compound is corrosive and a lachrymator. [] Therefore, it must be handled with care using appropriate safety equipment. Its reactivity with diols highlights its incompatibility with these functional groups. Proper storage under dry and inert conditions is crucial to prevent decomposition.
Q4: Can you provide an example from the research of a specific application of this compound in organic synthesis?
A4: One study utilized this compound in the synthesis of triazole nucleoside derivatives. [] Treatment of a ribonucleoside with this compound led to the formation of 1-[2-O-acetyl-3-halo-3-deoxy-5-O-(2,5,5-trimethyl-1,3-dioxolan-4-on-2-yl)-β-D-xylofuranosyl]-1,2,4-triazole-3-carboxamide derivatives. These derivatives were further reacted to obtain 2′,3′-anhydro and 2′,3′-unsaturated triazole nucleosides, which were then evaluated for biological activity against cancer cell lines.
Q5: What safety regulations should be followed when working with this compound?
A5: As mentioned earlier, this compound is corrosive and a lachrymator. [] This means it can cause severe skin burns and eye damage. Therefore, it should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
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